Cas no 1850341-32-0 (1-Fluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol)

1-Fluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol is a fluorinated thiadiazole derivative with potential applications in medicinal chemistry and agrochemical research. Its structure combines a thiadiazole ring, known for biological activity, with a fluorinated propanol moiety, enhancing reactivity and binding affinity. The presence of the fluorine atom may improve metabolic stability and bioavailability, while the thioether linkage offers versatility for further functionalization. This compound is of interest in the development of enzyme inhibitors or bioactive agents due to its unique electronic and steric properties. Suitable for controlled reactions, it serves as a valuable intermediate in synthetic organic chemistry.
1-Fluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol structure
1850341-32-0 structure
Product Name:1-Fluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol
CAS No:1850341-32-0
MF:C6H9FN2OS2
MW:208.276861906052
CID:5823129
PubChem ID:165601413
Update Time:2025-10-30

1-Fluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-fluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol
    • EN300-1651345
    • 1850341-32-0
    • 1-Fluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol
    • Inchi: 1S/C6H9FN2OS2/c1-4-8-9-6(12-4)11-3-5(10)2-7/h5,10H,2-3H2,1H3
    • InChI Key: FALGNLVJYHAPIR-UHFFFAOYSA-N
    • SMILES: S(C1=NN=C(C)S1)CC(CF)O

Computed Properties

  • Exact Mass: 208.01403342g/mol
  • Monoisotopic Mass: 208.01403342g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 99.6Ų

1-Fluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol Pricemore >>

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Additional information on 1-Fluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol

1-Fluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol: A Comprehensive Overview

The compound 1-fluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol (CAS No. 1850341-32-0) is a chemically synthesized organic compound with a unique structure that combines a fluoroalkyl group with a thiadiazole ring. This compound has garnered attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule's structure is characterized by a central propanol backbone, with a fluoro group at position 1 and a sulfanyl-linked thiadiazole moiety at position 3. The thiadiazole ring, which is substituted with a methyl group at position 5, adds significant electronic and steric properties to the molecule.

Recent studies have focused on the synthesis and characterization of this compound, exploring its stability under various conditions and its reactivity in different chemical environments. Researchers have employed advanced spectroscopic techniques such as NMR and IR to confirm the compound's structure and analyze its functional groups. The fluoro group at position 1 plays a critical role in modulating the molecule's electronic properties, making it suitable for applications requiring high reactivity or selectivity.

The thiadiazole ring, a heterocyclic structure known for its aromaticity and stability, contributes significantly to the compound's chemical behavior. The methyl substitution at position 5 further enhances the molecule's versatility by introducing additional steric effects. This combination of functional groups makes 1-fluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol an attractive candidate for use as an intermediate in organic synthesis or as a building block for more complex molecules.

In terms of applications, this compound has shown promise in the development of bioactive compounds. Its ability to act as a chelating agent or to participate in hydrogen bonding interactions makes it valuable in medicinal chemistry. Recent research has explored its potential as an inhibitor of certain enzymes or as a ligand for metal complexes, which could have implications in drug discovery and catalysis.

Moreover, the compound's physical properties, such as its melting point and solubility characteristics, have been extensively studied to optimize its performance in different chemical processes. Its solubility in polar solvents, for instance, makes it suitable for reactions involving aqueous or organic phases. The compound's stability under thermal and oxidative conditions has also been evaluated to ensure its suitability for large-scale synthesis.

Another area of interest is the environmental impact of this compound. Researchers have investigated its biodegradability and toxicity profiles to assess its safety for industrial and commercial applications. These studies are crucial for ensuring that the compound can be used responsibly without posing risks to ecosystems or human health.

In conclusion, 1-fluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan

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